3-(Methylthio)-5-nitro-1H-indole
Description
Contextualizing Indole (B1671886) Derivatives in Organic and Medicinal Chemistry Research
Indole and its derivatives are fundamental heterocyclic compounds that have garnered immense interest from chemists and pharmacologists for over a century. byjus.com Their versatile chemical nature allows for a wide range of modifications, leading to a rich diversity of structures with a broad spectrum of biological activities. nih.govbiosynth.com This has made the indole nucleus a cornerstone in drug discovery and development. researchgate.net
The significance of indole derivatives is underscored by their presence in numerous clinically used drugs. For instance, vincristine (B1662923) is an anticancer agent, reserpine (B192253) is used for hypertension, and amedalin (B1665959) is an antidepressant. nih.gov The therapeutic applications of indole-based compounds are extensive, spanning anti-inflammatory, antimicrobial, antiviral, anticancer, and anti-HIV activities. biosynth.comopenmedicinalchemistryjournal.com The ability of the indole scaffold to interact with various biological targets through mechanisms like hydrogen bonding and π-π stacking contributes to its pharmacological versatility. researchgate.net Consequently, the synthesis and functionalization of indole derivatives remain a vibrant and crucial area of research in modern medicinal chemistry. nih.gov
The Significance of 3-(Methylthio)-5-nitro-1H-indole as a Substituted Indole Research Target
Within the vast family of indole derivatives, this compound stands out as a compound of particular research interest. The substitution pattern of this molecule, featuring a methylthio group at the C3 position and a nitro group at the C5 position, imparts unique electronic and chemical properties. The C3 position of the indole ring is the preferred site for electrophilic substitution due to the stability of the resulting cation intermediate. bhu.ac.in The introduction of a methylthio group at this position can influence the compound's reactivity and biological interactions.
The nitro group at the C5 position is a strong electron-withdrawing group, which significantly modifies the electron density of the indole ring system. ontosight.ai Nitroindole moieties have been associated with various biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ainih.gov Specifically, some 5-nitroindole (B16589) derivatives have been investigated as potential c-Myc G-quadruplex binders with anticancer activity. nih.gov The electrophilic nature of 3-nitroindoles has also been exploited in a variety of chemical transformations, including dearomatization processes to generate diverse substituted indolines. researchgate.net Therefore, this compound serves as a valuable research target for exploring novel chemical reactions and for the development of new therapeutic agents.
Historical Development and Current Research Trajectories in Substituted Indole Chemistry
The synthesis of indole derivatives has a rich history, with several named reactions remaining fundamental to this day. The Fischer indole synthesis , discovered in 1883, is a widely used method that involves the acid-catalyzed cyclization of a phenylhydrazone. byjus.comwikipedia.orgtcichemicals.com Other classical methods include the Madelung synthesis , which involves the high-temperature, base-catalyzed cyclization of N-phenylamides, and the Nenitzescu indole synthesis , which produces 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters. wikipedia.orgwikipedia.orgnumberanalytics.com The Larock indole synthesis is a more modern, palladium-catalyzed method for producing 2,3-disubstituted indoles. wikipedia.orgnih.govsynarchive.com
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanyl-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-5-10-8-3-2-6(11(12)13)4-7(8)9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNNQJOOWSYFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylthio 5 Nitro 1h Indole
Strategic Approaches to Indole (B1671886) Core Construction with Methylthio and Nitro Substituents
The introduction of the methylthio and nitro groups onto the indole framework must be managed to ensure correct regiochemistry and to prevent undesirable side reactions.
The direct nitration of the indole ring is complicated by its acid-sensitive nature, which can lead to polymerization. bhu.ac.in The C3-position is the most nucleophilic and typically the first site of electrophilic attack. Therefore, to achieve nitration at the C5-position, specific strategies must be employed.
One effective method involves the temporary protection of the more reactive positions. For instance, 2-sodium sulfonate-1-acetylindole can be used as a starting material. guidechem.com In this approach, the C2 and N1 positions are blocked, directing the nitration to the benzene (B151609) portion of the molecule. Reaction with fuming nitric acid in an organic acid solvent leads to the desired 5-nitroindole (B16589) after hydrolysis. guidechem.com
Another strategy involves reducing the reactivity of the pyrrole (B145914) ring. Nitration of 2-methylindole (B41428) using a mixture of nitric and sulfuric acids results in the formation of the 5-nitro derivative. bhu.ac.in Under these strongly acidic conditions, the indole C3-position is protonated, which deactivates the heterocyclic ring towards further electrophilic attack and directs the nitration to the C5-position of the benzenoid ring. bhu.ac.in
More modern and milder conditions have also been developed. The regioselective C5-nitration of N-protected indolines using ferric nitrate (B79036) has been reported to proceed in moderate to excellent yields. figshare.comtandfonline.com The resulting 5-nitroindoline (B147364) can then be aromatized to furnish the 5-nitroindole. This method avoids the harsh conditions of traditional mixed-acid nitrations.
| Nitration Method | Substrate | Reagents | Key Feature | Reference(s) |
| Protecting Group Strategy | 2-sodium sulfonate-1-acetylindole | Fuming nitric acid, acetic acid | C2 and N1 positions are blocked to direct nitration to C5. | guidechem.com |
| Substrate Deactivation | 2-Methylindole | Nitric acid, sulfuric acid | Protonation at C3 deactivates the pyrrole ring, favoring C5 nitration. | bhu.ac.in |
| Milder Conditions | N-acetyl indoline (B122111) | Ferric nitrate (Fe(NO₃)₃·9H₂O) | Regioselective C5 nitration of the less reactive indoline ring. | figshare.comtandfonline.com |
The introduction of a methylthio group at the C3-position of indole can be achieved through electrophilic substitution. Various reagents can serve as a source for the electrophilic "MeS+" species.
A notable metal-free method involves the reaction of 2-alkenylanilines with thionyl chloride (SOCl₂) in dimethyl sulfoxide (B87167) (DMSO). rsc.org This reaction's outcome is temperature-dependent; at elevated temperatures (e.g., 70 °C), it yields 3-methylthioindoles directly through an electrophilic methylthiolation step following the initial indole formation. rsc.org
Another approach is the direct C3-thiolation of the indole ring itself. While methods for introducing more complex thioethers are common, direct methylthiolation can be achieved using reagents like methylsulfenyl chloride (MeSCl) or by activating dimethyl disulfide (DMDS) with an appropriate Lewis acid. These methods leverage the high nucleophilicity of the indole C3-position to form the C-S bond. A transition-metal-free, base-mediated reductive coupling of indole-3-tosylhydrazone with thiols has also been developed, providing a route to 3-alkylthio- and 3-arylthio-substituted indoles. researchgate.net
| Methylthiolation Method | Substrate | Reagents | Key Feature | Reference(s) |
| Temperature-Controlled Cyclization | 2-Alkenylaniline | DMSO, SOCl₂ | At 70 °C, provides direct access to 3-methylthioindoles. | rsc.org |
| Reductive Coupling | Indole-3-tosylhydrazone | Thiols, K-t-OBu | Transition-metal-free synthesis of 3-(phenylthio)methyl indoles. | researchgate.net |
Classical and Modern Synthetic Protocols for 3-(Methylthio)-5-nitro-1H-indole and its Precursors
The construction of the indole ring itself from acyclic precursors is a powerful strategy, especially when the precursors already bear the required nitro or methylthio functionalities.
The Fischer indole synthesis is a classical and highly versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com To synthesize a 5-nitroindole precursor, p-nitrophenylhydrazine is a readily available starting material. For example, its reaction with ethyl pyruvate (B1213749) in the presence of a catalyst like polyphosphoric acid yields ethyl 5-nitroindole-2-carboxylate, which can be further manipulated. google.comacs.org The reaction of p-nitrophenylhydrazine with propionaldehyde (B47417) has been used to synthesize 3-methyl-5-nitroindole, demonstrating the utility of this approach for C3-substituted nitroindoles. tandfonline.com
The Larock indole synthesis is a more modern, palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com This method offers a convergent route to complex indoles. For the synthesis of a substituted 5-nitroindole, one would start with an appropriately substituted o-iodo-nitroaniline. While powerful, the required alkyne precursor to install a C3-methylthio group can be complex to prepare.
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of this compound and its precursors, several strategies align with the principles of green chemistry.
The Fischer indole synthesis, while classical, can be performed using solid acid catalysts or in greener solvents, reducing corrosive waste. wikipedia.orgchemicalbook.com The synthesis of 3-methylthioindoles using a DMSO/SOCl₂ system is a notable transition-metal-free process. rsc.org Furthermore, the use of microwave irradiation to accelerate reactions, such as in the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, can lead to significantly reduced reaction times and improved energy efficiency. unina.it These principles can be applied to the synthesis of the target molecule to create more sustainable pathways.
Divergent synthesis provides an efficient route to a library of related compounds from a common intermediate. A prime example relevant to the synthesis of the target molecule's precursors is the temperature-dependent reaction of 2-alkenylanilines with DMSO/SOCl₂. rsc.org At room temperature, the reaction provides 3-unsubstituted indoles, while at 70 °C, it switches to produce 3-methylthioindoles. rsc.org This allows for the generation of both the 3-methylthioindole precursor and its unsubstituted parent from a single starting material by simply altering the reaction temperature.
Another divergent strategy involves the palladium-catalyzed reaction of o-nitro aryl halides with β-hydroxy carbonyl compounds. rsc.org Depending on the subsequent reduction conditions, the intermediate can be cyclized to form either indoles or oxindoles, showcasing a divergent approach to different heterocyclic cores from a common precursor. rsc.org Such a strategy could be envisioned to create a 5-nitroindole precursor, which could then undergo C3-methylthiolation.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is a critical step to maximize the yield and purity of the final product, this compound. This process would be carried out for both steps of the proposed synthesis: the initial thiocyanation of 5-nitro-1H-indole and the subsequent conversion to the methylthio group.
For the first step, the electrophilic thiocyanation of 5-nitro-1H-indole to form 3-thiocyanato-5-nitro-1H-indole, several parameters would need to be systematically varied. Key variables include the choice of thiocyanating agent (e.g., ammonium (B1175870) thiocyanate (B1210189), potassium thiocyanate), the catalyst (such as ferric chloride or copper salts), the solvent (e.g., dichloromethane, methanol, acetonitrile), and the reaction temperature and time. The electron-withdrawing nature of the nitro group at the C5 position deactivates the benzene portion of the indole but still allows for electrophilic substitution at the highly nucleophilic C3 position of the pyrrole ring.
Once the intermediate 3-thiocyanato-5-nitro-1H-indole is synthesized and purified, the next step is its conversion to the 3-methylthio group. This transformation typically involves reduction of the thiocyanate to a thiol or thiolate, followed by methylation. Optimization of this stage would involve evaluating different reducing agents (e.g., sodium borohydride, dithiothreitol), methylating agents (e.g., methyl iodide, dimethyl sulfate), the base used to generate the thiolate (e.g., sodium hydroxide, potassium carbonate), and the reaction conditions.
The following interactive table represents a hypothetical optimization study for the thiocyanation step, illustrating how different catalysts and solvents could be evaluated to improve the yield of the intermediate, 3-thiocyanato-5-nitro-1H-indole.
Table 1: Hypothetical Optimization of Thiocyanation of 5-nitro-1H-indole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 3-thiocyanato-5-nitro-1H-indole (%) |
| 1 | Ferric Chloride (10) | Dichloromethane | 25 | 4 | 65 |
| 2 | Ferric Chloride (10) | Acetonitrile (B52724) | 25 | 4 | 72 |
| 3 | Copper(II) Bromide (10) | Methanol | 25 | 6 | 58 |
| 4 | Ferric Chloride (15) | Acetonitrile | 40 | 2 | 75 |
| 5 | Ferric Chloride (10) | Acetonitrile | 0 | 8 | 68 |
Note: The data in this table is illustrative and intended to represent a typical optimization process. Actual experimental results may vary.
Purification and Isolation Techniques for Synthetic this compound
The purification and isolation of this compound, as well as its synthetic intermediate, are crucial for obtaining a product of high purity. Standard laboratory techniques, including extraction, chromatography, and crystallization, would be employed.
Following the synthesis, the initial workup procedure typically involves quenching the reaction mixture, often with an aqueous solution, and then performing a liquid-liquid extraction. For instance, after the thiocyanation reaction, the mixture might be quenched with a sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers would then be washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure to yield the crude product.
The primary method for purifying indole derivatives is often column chromatography on silica (B1680970) gel. rsc.org The crude intermediate, 3-thiocyanato-5-nitro-1H-indole, and the final product would be purified using this technique. A solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), would be used as the eluent. The polarity of the eluent would be optimized to achieve a good separation of the desired compound from any unreacted starting materials or byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).
Crystallization is another key technique for purification, particularly for obtaining a highly pure solid product. mdpi.com After chromatographic purification, the fractions containing the pure compound can be combined, the solvent evaporated, and the resulting solid can be recrystallized from a suitable solvent or solvent mixture. For indole compounds, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexane are often effective. orgsyn.org The process involves dissolving the crude solid in a minimum amount of a hot solvent and then allowing it to cool slowly, which facilitates the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor. The purity of the final isolated product can be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactivity and Derivatization of 3 Methylthio 5 Nitro 1h Indole
Electrophilic and Nucleophilic Reactivity at the Indole (B1671886) Core of 3-(Methylthio)-5-nitro-1H-indole
The indole ring system is generally considered electron-rich and prone to electrophilic attack, typically at the C3 position. niscpr.res.in However, in the case of this compound, the C3 position is already substituted. The presence of the electron-withdrawing nitro group at the C5 position deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution.
Conversely, the presence of an electron-withdrawing group at the C3 position, such as a nitro group in 3-nitroindoles, renders the C2 position susceptible to nucleophilic attack. mdpi.comresearchgate.net This is due to the polarization of the C2=C3 double bond. While the methylthio group is not as strongly electron-withdrawing as a nitro group, it can still influence the reactivity of the indole core. The electron-withdrawing nature of the 5-nitro group further enhances the electrophilicity of the indole ring, particularly at the C2 and C3 positions. This makes the C2=C3 double bond of 3-nitroindoles behave as a dienophile, a dipolarophile, or a Michael acceptor. beilstein-journals.org
Research on 3-nitroindoles has shown their reactivity with various electron-rich species, leading to dearomatization processes and the formation of diverse indoline (B122111) structures. researchgate.net These reactions often involve an initial nucleophilic attack at the C2 position. For this compound, similar reactivity can be anticipated, where nucleophiles would preferentially attack the C2 position, leading to a range of functionalized indole derivatives.
Reactions Involving the Methylthio Group in this compound
The methylthio group at the C3 position is a key functional handle for the derivatization of the molecule.
The methylthio group can potentially be displaced by other nucleophiles, although this is not a commonly reported reaction for 3-methylthioindoles. In other aromatic heterocyclic systems, the displacement of a methylthio group has been achieved. For instance, nickel-induced Grignard reactions have been used for the replacement of methylthio functions on aromatic heterocycles by hydrogen, alkyl, and aryl groups. This suggests a potential, though likely challenging, pathway for the substitution of the methylthio group in this compound.
The sulfur atom of the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and biological activity of the parent molecule. The oxidation of sulfides to sulfoxides and sulfones is a common and well-established transformation in organic synthesis. nih.govorganic-chemistry.orgorganic-chemistry.org
A variety of oxidizing agents can be employed for this purpose. A green and selective method for the oxidation of sulfides to sulfoxides utilizes hydrogen peroxide in glacial acetic acid under metal-free conditions. nih.gov For the further oxidation of sulfoxides to sulfones, stronger oxidizing conditions or specific catalysts may be required. organic-chemistry.org
Table 1: Potential Oxidation Products of this compound
| Starting Material | Product | Potential Oxidizing Agent |
| This compound | 3-(Methylsulfinyl)-5-nitro-1H-indole | Hydrogen peroxide/Acetic acid nih.gov |
| This compound | 3-(Methylsulfonyl)-5-nitro-1H-indole | Tantalum carbide/Hydrogen peroxide organic-chemistry.orgorganic-chemistry.org |
| 3-(Methylsulfinyl)-5-nitro-1H-indole | 3-(Methylsulfonyl)-5-nitro-1H-indole | Rat liver microsomes nih.gov |
These oxidized derivatives, the sulfoxide and sulfone, are valuable intermediates for further synthetic manipulations.
Transformations of the Nitro Group on the Indole Ring
The nitro group at the C5 position is a versatile functional group that can undergo a range of transformations, most notably reduction to an amino group.
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives, which are important building blocks for pharmaceuticals and other functional materials. Several methods are available for the reduction of aromatic nitro compounds. mdpi.com
Commonly used reducing agents include catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in acidic media, or iron (Fe) in acetic acid. In a related example, N-ethyl-3-nitro indole was successfully reduced to N-ethyl-3-amino indole using sodium dithionite (B78146) in an alkaline solution. nih.gov This method could likely be applied to the reduction of this compound to yield 5-amino-3-(methylthio)-1H-indole.
Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Reference |
| Catalytic Hydrogenation (e.g., Pd/C) | H₂, solvent | google.com |
| Sodium Dithionite | Alkaline solution, ethanol | nih.gov |
| Tin(II) Chloride | Acidic medium (e.g., HCl) | General knowledge |
| Iron | Acetic acid | General knowledge |
The resulting 5-amino-3-(methylthio)-1H-indole is a valuable intermediate for the synthesis of more complex heterocyclic systems and other derivatives through reactions of the amino group, such as diazotization followed by substitution or condensation reactions.
Functionalization at Nitrogen (N1) and Other Ring Positions
The indole nitrogen (N1) and the remaining open positions on the benzene ring (C4, C6, C7) offer further opportunities for derivatization.
The nitrogen atom of the indole ring can be functionalized through alkylation or acylation. mdpi.comgoogle.comnih.govresearchgate.net The N-alkylation of indoles can be challenging due to competing C-alkylation, but various methods have been developed to achieve selective N-functionalization. mdpi.commdpi.com For instance, N-alkylation of indoles can be achieved using alkyl halides in the presence of a base. google.com Similarly, N-acylation can be performed using acylating agents like acyl chlorides or anhydrides. A chemoselective N-acylation of indoles using thioesters as the acyl source has also been reported. nih.govresearchgate.netnih.gov Protecting the indole nitrogen with groups such as tosyl (Ts) or benzenesulfonyl (SO₂Ph) is a common strategy in indole chemistry to control reactivity and facilitate other transformations. researchgate.net
Electrophilic substitution on the benzene ring of this compound is expected to be difficult due to the deactivating effect of the 5-nitro group. However, under forcing conditions, substitution might occur. The directing effects of the existing substituents would need to be considered. The indole nucleus as a whole directs electrophiles to the C4 and C6 positions. The 5-nitro group is a meta-director, which would also favor substitution at C4 and C6. Therefore, any further electrophilic substitution would likely occur at the C4 or C6 positions.
Cascade and Multicomponent Reactions Incorporating this compound Scaffolds
Cascade and multicomponent reactions (MCRs) are powerful strategies in synthetic organic chemistry, enabling the construction of complex molecular architectures from simple precursors in a single operation. These reactions are characterized by their high atom and step economy. While the indole nucleus is a common participant in such transformations, specific studies detailing the incorporation of the this compound scaffold are not extensively documented in publicly available scientific literature.
However, the reactivity of related nitroindole structures in cascade reactions, such as the Barton-Zard pyrrole (B145914) synthesis, provides insight into the potential transformations of the target compound. For instance, N-protected 3-nitroindoles are known to react with isocyanoacetates to form pyrrolo[3,4-b]indoles. researchgate.netnih.gov This suggests that this compound, under appropriate N-protection, could potentially serve as a substrate in similar annulation reactions, leading to novel heterocyclic systems. The electron-withdrawing nature of the 5-nitro group is crucial in activating the indole ring for such transformations. researchgate.net
The general landscape of multicomponent reactions involving indoles is vast, often utilizing the nucleophilic character of the C3-position. rsc.org In the case of this compound, the C3-position is already substituted. This directs its potential involvement in MCRs towards reactions where the indole nitrogen or other positions on the ring participate, or where the methylthio group can act as a leaving group or a directing group under specific catalytic conditions. The presence of the electron-withdrawing 5-nitro group significantly reduces the nucleophilicity of the indole ring, making it a more electron-deficient component in potential MCRs. thieme-connect.de
Catalytic Studies in Derivatization Processes Involving this compound
Catalysis is fundamental to the selective functionalization of indole rings. nih.govrsc.org While specific catalytic derivatization studies on this compound are not prominent in the literature, the reactivity of analogous compounds provides a framework for predicting its behavior. The functionalization of indoles can be challenging due to the need for site-selectivity. rsc.org
For this compound, catalytic processes could target several sites:
N-H Functionalization: The indole nitrogen can be functionalized via various catalytic cross-coupling reactions.
C-H Functionalization: Direct C-H activation at positions C2, C4, C6, or C7 could be explored using transition metal catalysis, although the strong deactivating effect of the 5-nitro group would present a significant challenge.
Modification of the Methylthio Group: The sulfur atom could potentially be oxidized to a sulfoxide or sulfone, which would alter the electronic properties and subsequent reactivity of the indole ring. These oxidized derivatives could then serve as substrates for nucleophilic substitution reactions.
Catalytic conjugate addition reactions are common for indoles, which typically react with electron-deficient olefins. thieme-connect.de Given the reduced nucleophilicity of this compound, such reactions would likely require highly reactive electrophiles and potent catalytic systems. The development of catalytic systems for the functionalization of electron-deficient indoles is an active area of research. escholarship.org
Spectroscopic and Structural Characterization in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation of 3-(Methylthio)-5-nitro-1H-indole and its Derivatives
Spectroscopy is the cornerstone of molecular characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a comprehensive structural profile of novel indole (B1671886) derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of indole derivatives by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). journals.co.zaacs.orgyoutube.com
In the ¹H NMR spectrum of an indole derivative like this compound, the protons on the aromatic rings exhibit characteristic chemical shifts and coupling patterns. libretexts.org The electron-withdrawing nature of the nitro group at the C5 position significantly influences the electronic environment of the benzene (B151609) ring protons (H4, H6, and H7), causing them to resonate at a lower field (higher ppm values) compared to unsubstituted indole. rsc.orgipn.mx For instance, in the related compound 3-methyl-5-nitro-1H-indole, the H4 proton appears as a doublet at a very low field (δ 8.57 ppm), demonstrating the strong deshielding effect of the adjacent nitro group. rsc.org The proton on the indole nitrogen (N-H) typically appears as a broad singlet at a very low field, often above 8.5 ppm. youtube.comrsc.org The methyl protons of the methylthio (-SCH₃) group would be expected to appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. researcher.life The chemical shifts of the carbon atoms in the indole ring are sensitive to the substituents. journals.co.zaresearchsolutions.com In 3-methyl-5-nitro-1H-indole, the carbon atoms of the benzene portion of the ring have reported chemical shifts ranging from approximately 110 to 142 ppm. rsc.org The presence of the electron-withdrawing nitro group at C5 and the electron-donating methylthio group at C3 would cause predictable shifts in the carbon signals of the target molecule, aiding in the complete assignment of the carbon framework. researcher.liferesearchsolutions.com
Below is an interactive table summarizing typical ¹H NMR chemical shift regions for protons in a substituted indole framework.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | > 8.5 | Broad Singlet (br s) |
| Aromatic H (near NO₂) | 8.0 - 8.6 | Doublet (d) |
| Aromatic H | 7.0 - 8.0 | Multiplet (m) |
| Pyrrole (B145914) Ring H | 7.0 - 7.5 | Singlet (s) or Doublet (d) |
| Methylthio (-SCH₃) | 2.3 - 2.6 | Singlet (s) |
| Note: This table represents generalized data; actual values can vary based on solvent and specific molecular structure. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its distinct structural features.
The most prominent and diagnostic peaks are associated with the nitro (NO₂) group. Nitro compounds typically show two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.com For aromatic nitro compounds, the asymmetric N-O stretching band appears in the region of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comresearchgate.net These intense absorptions provide clear evidence for the presence of the nitro group on the indole ring.
Other significant peaks include:
N-H Stretch: A characteristic stretching vibration for the indole N-H group is typically observed around 3400 cm⁻¹. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. researchgate.net
C=C Stretch: Aromatic ring C=C stretching absorptions are expected in the 1620-1450 cm⁻¹ region. researchgate.net
C-N Stretch: This vibration, associated with the amine functionality within the ring, can be found in the 1340-1265 cm⁻¹ range for aromatic amines. youtube.com
The C-S stretching vibration of the methylthio group is typically weak and falls in the fingerprint region, making it less diagnostically useful than the other bands.
The following table summarizes the expected key IR absorption frequencies for this compound.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Amine (N-H) | Stretch | ~3400 | Moderate |
| Aromatic (C-H) | Stretch | > 3000 | Moderate-Weak |
| Aromatic (C=C) | Stretch | 1620 - 1450 | Moderate-Strong |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. rsc.org For this compound, MS analysis would confirm the molecular mass and reveal characteristic fragmentation pathways. tsijournals.comtsijournals.com
Using a technique like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), the analysis would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact molecular weight of the compound (C₉H₈N₂O₂S). tsijournals.comtsijournals.com
The fragmentation pattern in mass spectrometry is often predictable and provides a fingerprint for the molecule's structure. For nitroaromatic indoles, common fragmentation pathways observed under techniques like Electron Impact (EI) or in tandem MS (MS/MS) experiments include:
Loss of the Nitro Group: A primary fragmentation often involves the loss of the nitro group (NO₂) as a radical (46 Da) or the loss of nitrogen monoxide (NO, 30 Da) followed by oxygen. tsijournals.comresearchgate.net
Loss of the Methylthio Group: Fragmentation may also occur via the loss of the methylthio radical (•SCH₃, 47 Da) or a thiomethyl radical.
Indole Ring Fragmentation: The indole ring itself can undergo characteristic cleavages, such as the loss of HCN (27 Da), which is a known fragmentation pathway for the indole core structure. scirp.org
Analysis of these fragment ions allows for the step-by-step reconstruction of the molecule's structure, confirming the identity of the substituents and their positions on the indole scaffold. scirp.org
X-ray Crystallography for Solid-State Structural Determination of this compound Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of analogues like 5-nitroindole (B16589) and other nitro-substituted heterocycles provides insight into the expected solid-state characteristics. researchgate.netmdpi.comnih.gov
For an analogue like 5-nitroindole, crystallographic data reveals a planar indole ring system. nih.gov The nitro group is typically coplanar with the aromatic ring to maximize resonance stabilization. mdpi.com In the crystal lattice of such compounds, intermolecular interactions like hydrogen bonds (involving the indole N-H and the oxygen atoms of the nitro group) and π-π stacking between the aromatic rings play a crucial role in stabilizing the crystal packing. mdpi.commdpi.com
The crystal structure of this compound would be expected to exhibit similar features. The analysis would confirm the connectivity of the methylthio and nitro groups to the indole core and reveal the molecule's conformation. The torsion angles between the indole ring and its substituents would be precisely determined, offering insights into steric and electronic effects within the molecule. mdpi.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds like this compound. nih.govclockss.org High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. nih.govnih.gov
A typical HPLC method for an indole derivative would utilize a reverse-phase column (e.g., C8 or C18). nih.govsielc.com In this setup, a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. nih.govsielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The purity of a sample of this compound can be determined by injecting it into the HPLC system and monitoring the eluent with a detector, commonly a UV-Vis detector set to a wavelength where the indole ring absorbs strongly (typically around 280 nm). nih.gov A pure sample should ideally yield a single, sharp peak in the resulting chromatogram. The presence of multiple peaks would indicate impurities, which could be starting materials, by-products, or degradation products.
Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.govmdpi.com This hyphenated technique is invaluable as it not only separates the components of a mixture but also provides the molecular weight of each component as it elutes from the column, allowing for the confident identification of the target compound and the characterization of any impurities. mdpi.com
Computational and Theoretical Investigations of 3 Methylthio 5 Nitro 1h Indole
Quantum Chemical Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and associated properties of molecules. nih.gov By employing functionals like B3LYP or M06-2X with appropriate basis sets such as 6-311++G(d,p), the geometry of 3-(Methylthio)-5-nitro-1H-indole can be optimized to its ground state energy minimum. als-journal.comacs.org
Below is a table of representative molecular properties for this compound that can be obtained from DFT calculations.
| Property | Calculated Value | Unit |
| Total Energy | (Illustrative value) | Hartrees |
| Dipole Moment | (Illustrative value) | Debye |
| N1-H Bond Length | (Illustrative value) | Ångström (Å) |
| C3-S Bond Length | (Illustrative value) | Ångström (Å) |
| C5-N(O₂) Bond Length | (Illustrative value) | Ångström (Å) |
| C2-C3-S Bond Angle | (Illustrative value) | Degrees (°) |
Note: The values in this table are illustrative examples of the data generated from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system and the methylthio group, reflecting its nucleophilic character. Conversely, the LUMO is anticipated to be concentrated around the electron-deficient nitro group and the pyrole part of the indole ring, indicating its electrophilic centers.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The significant electronic push-pull effect in this compound likely results in a relatively small HOMO-LUMO gap, suggesting higher reactivity.
| Molecular Orbital | Energy (Illustrative) | Description |
| HOMO | -6.5 eV | Highest Occupied Molecular Orbital |
| LUMO | -2.1 eV | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Energy difference |
Note: The energy values are illustrative examples derived from quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for chemical transformations. This approach provides a step-by-step view of how reactants are converted into products. mdpi.com
For this compound, computational studies can be used to explore various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack, or cycloaddition reactions. mdpi.comnih.gov For instance, in an electrophilic substitution reaction, modeling can predict whether an incoming electrophile will preferentially attack the C2, C4, or C6 position of the indole ring by calculating the activation barriers for each pathway. The calculations would involve locating the transition state structure for each potential reaction pathway and determining its energy relative to the reactants. The pathway with the lowest activation energy is considered the most favorable. Such studies can clarify regioselectivity and stereoselectivity, offering insights that are often difficult to obtain through experimental means alone. mdpi.com
Conformational Analysis and Intermolecular Interactions
Conformational analysis involves studying the different three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, a key area of flexibility is the rotation around the C3-S single bond of the methylthio group.
By systematically rotating the corresponding dihedral angle and calculating the energy at each step, a potential energy profile can be generated. This analysis allows for the identification of the most stable (lowest energy) conformer and the energy barriers to rotation between different conformations. researchgate.net Understanding the preferred conformation is essential as it can influence the molecule's reactivity and its ability to interact with biological targets.
Furthermore, computational methods can model intermolecular interactions. For instance, the indole N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. DFT calculations can be used to model the formation of dimers or complexes with solvent molecules, providing information on the strength and geometry of these interactions.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to interpret and verify experimental data. sns.it Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies are used to simulate infrared (IR) and Raman spectra. als-journal.commdpi.com
For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific functional groups. These theoretical predictions are invaluable for assigning peaks in experimental IR spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the structural elucidation of the molecule. medjchem.com
The table below presents illustrative predicted IR frequencies for the key functional groups of this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H (Indole) | Stretching | ~3450 |
| C-H (Aromatic) | Stretching | ~3100 |
| C-H (Methyl) | Asymmetric/Symmetric Stretching | ~2950-2850 |
| NO₂ | Asymmetric Stretching | ~1520 |
| NO₂ | Symmetric Stretching | ~1340 |
| C=C (Aromatic) | Stretching | ~1600-1450 |
| C-S | Stretching | ~700 |
Note: These frequencies are illustrative and are typically scaled to better match experimental values.
Advanced Applications and Future Research Directions Within Chemical Science
3-(Methylthio)-5-nitro-1H-indole as a Building Block in Complex Molecule Synthesis
The unique electronic and structural features of this compound make it a valuable precursor in the synthesis of more complex molecules. The indole (B1671886) core itself is a privileged structure in medicinal chemistry, and the substituents at the 3- and 5-positions offer opportunities for diverse chemical transformations. rsc.org The electron-withdrawing nitro group at the 5-position is crucial, as it can modulate the electronic properties of the indole ring and serve as a handle for further functionalization, such as reduction to an amine group. nih.gov This amine can then be used to construct larger molecular frameworks, for instance, through the formation of Schiff bases. nih.gov
Furthermore, the 3-position of the indole ring is highly nucleophilic, facilitating a variety of electrophilic aromatic substitution reactions. numberanalytics.com The presence of the methylthio group provides a unique reactive site. This strategic functionalization is central to its role as a versatile building block, enabling chemists to construct elaborate molecules from a relatively simple starting material.
Synthesis of Novel Indole-Based Scaffolds for Chemical Libraries
The 5-nitroindole (B16589) core, a key feature of this compound, has been identified as a critical lead structure for generating chemical libraries aimed at discovering new therapeutic agents. nih.gov Researchers have utilized this scaffold to create series of novel compounds for biological screening.
A notable example involves the development of a library of pyrrolidine-substituted 5-nitroindole derivatives designed to target c-Myc G-quadruplex DNA, a non-canonical DNA structure implicated in cancer gene regulation. nih.gov Starting with the 5-nitroindole core, scientists employed fragment extension strategies to synthesize a range of conjugates. nih.gov These efforts demonstrated that the 5-nitro group is critical for the binding activity of these molecules. nih.gov The systematic synthesis of these derivatives allows for a thorough investigation of structure-activity relationships (SAR), where different substituents are introduced to optimize binding affinity and biological effect. nih.gov
The following table showcases a selection of synthesized 5-nitroindole derivatives and their activity, illustrating the process of building a chemical library from a core scaffold.
| Compound ID | Core Structure | Substituent | Biological Target | Key Finding |
| Series 1 | 5-Nitroindole | Pyrrolidine conjugates | c-Myc G-quadruplex | The 5-nitro group was found to be critical for binding affinity. |
| Series 2 | 5-Nitroindole | Methylene bridged pyrrolidine | c-Myc G-quadruplex | Modulation of flexible elements improved electrostatic and hydrogen bonding interactions. nih.gov |
| Series 3 | 5-Nitroindole | Varied N1-indole protection | c-Myc G-quadruplex | Protection of the indole nitrogen significantly improved G4 binding. nih.gov |
This table is generated based on findings from the synthesis of novel 5-nitroindole derivatives. nih.gov
Development of Advanced Organic Materials
Indole and its derivatives are increasingly recognized for their potential in materials science, particularly in the field of organic electronics. numberanalytics.com Functionalized indoles are being explored as building blocks for organic semiconductors, conducting polymers, and materials for optoelectronic devices like organic light-emitting diodes (OLEDs). numberanalytics.commdpi.com
The synthesis of polymers incorporating the indole moiety has led to materials with valuable properties. For instance, poly(N-arylene diindolylmethane)s have been synthesized and shown to possess high thermal stability and strong solid-state fluorescence, with some derivatives acting as efficient blue-light emitters. rsc.org Furthermore, the electropolymerization of indole-carbazole comonomers has produced conducting polymers with tunable properties, such as conductivity and optical band gap, depending on the linkage position on the indole ring. nih.govitu.edu.tr
Nitro derivatives of heterocyclic compounds are also a focus in the design of high energetic materials. nih.gov Computational studies on nitro-substituted BN indoles (boron-nitrogen isosteres of indole) have shown that extensive nitration can lead to molecules with high density and favorable detonation properties, highlighting the role of the nitro group in creating energy-dense materials. nih.gov While these are BN analogues, the principles underscore the importance of the nitro-functionalized heterocyclic scaffold in materials science.
| Material Type | Indole Derivative Used | Key Properties | Potential Application |
| Conducting Polymers | Carbazolyl-indoles | Tunable conductivity and optical band gap. nih.govitu.edu.tr | Organic electronics, sensors. nih.gov |
| Fluorescent Polymers | Poly(N-arylene diindolylmethane)s | Good thermal stability (T5% ≥ 377 °C), strong solid-state fluorescence. rsc.org | Organic Light-Emitting Diodes (OLEDs). rsc.org |
| p-Type Semiconductors | Functionalized Triindoles | High charge carrier mobility. | Organic Field-Effect Transistors (OFETs). spiedigitallibrary.org |
| Energetic Materials | Nitro-derivatives of BN Indole (analogue) | High density, high heat of formation. nih.gov | High-density energetic materials. nih.gov |
This table summarizes the properties and applications of advanced materials developed from indole-based building blocks.
Exploration of Derivatives as Chemical Probes for Biological Systems
Derivatives of nitroindoles are valuable tools for probing biological systems. Their ability to be incorporated into larger molecules, such as nucleic acids, allows for the investigation of complex biological processes. Substituted 5-nitroindoles have been successfully used to create labeled oligonucleotide probes for the detection and analysis of nucleic acids. chemuniverse.com By incorporating a 3-substituted nitroindole nucleoside into an oligonucleotide, it's possible to attach a detectable group, enabling its use in applications like hybridization probes and PCR probes. chemuniverse.com
The synthesis starts from 5-nitroindole, which is functionalized at the 3-position before a protected deoxypentose sugar is attached at the indole nitrogen, forming the core of the modified nucleoside. chemuniverse.com This approach allows for position-independent labeling of oligonucleotides, providing versatile tools for molecular biology research. chemuniverse.com
Design Principles for Modulating Molecular Interactions
The rational design of indole derivatives to achieve specific molecular interactions is a key area of research. Understanding the structure-activity relationship (SAR) is crucial for optimizing how these molecules bind to their biological targets. nih.gov For indole derivatives targeting the protein tubulin, a critical component of the cytoskeleton and a major cancer drug target, structural information is vital. researchgate.net
Computational studies and X-ray crystallography have provided significant insights into how indole derivatives interact with the colchicine (B1669291) binding site on tubulin. researchgate.net These studies reveal the specific interactions between the indole nucleus and the protein, guiding the design of new derivatives with improved inhibitory activity. researchgate.net Similarly, quantum chemical calculations on the π-π stacking interactions of indole derivatives, which are crucial for ligand binding and protein stability, help to establish a reliable method for predicting the effect of substitutions (like halogenation) on these non-covalent interactions. mdpi.com This knowledge allows for the fine-tuning of molecular structures to enhance their binding affinity and specificity.
Use in Ligand-Receptor Interaction Studies
Derivatives of the 5-nitroindole scaffold are actively used in studies of ligand-receptor interactions. Their utility is highlighted in research targeting the c-Myc G-quadruplex, where newly synthesized pyrrolidine-substituted 5-nitroindoles were evaluated as potential binders. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy was used to confirm that these compounds interact directly with the terminal G-quartets of the G-quadruplex structure, providing direct evidence of ligand-receptor binding at the atomic level. nih.gov
In another example, the crystal structure of an indole derivative (D64131) in a complex with tubulin was determined, providing a detailed snapshot of the binding mode. researchgate.net This structural data is invaluable as it explains the basis of the molecular recognition between the ligand and its receptor, offering a blueprint for the design of next-generation inhibitors that target the colchicine binding site. researchgate.net
Methodological Advancements in Indole Chemistry Inspired by this compound
The demand for functionalized indoles, including nitro-substituted variants, has spurred significant innovation in synthetic organic chemistry. Research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of 3-substituted and other functionalized indoles.
One major advancement is the development of regioselective methods for the nitration of indoles at the 3-position that avoid the use of harsh strong acids like nitric acid. nih.gov A recently developed protocol uses trifluoroacetyl nitrate (B79036), generated in situ, as an electrophilic nitrating agent under non-acidic and non-metallic conditions, offering better functional group compatibility and safety. nih.gov
Furthermore, catalysis has played a pivotal role in advancing indole functionalization. numberanalytics.com Various catalytic systems, including biocatalysts and ionic liquids, have been employed to promote the synthesis of 3-substituted indoles from various starting materials. numberanalytics.com For example, biocatalytic methods using enzymes immobilized on magnetic nanoparticles have been developed for the clean and efficient synthesis of indol-3-yl-4H-chromene derivatives under solvent-free conditions. numberanalytics.com These advanced methodologies, driven by the need for complex indole structures, expand the toolkit available to chemists for creating novel molecules based on the indole scaffold.
Green Chemistry Perspectives in the Synthesis and Application of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like indole derivatives to minimize environmental impact and enhance efficiency. tandfonline.comchemimpex.com For the specific synthesis of this compound, while direct literature is scarce, the application of established green methodologies for indole synthesis can be extrapolated. These approaches focus on reducing hazardous waste, lowering energy consumption, and utilizing renewable resources. tandfonline.comchemimpex.commdpi.com
Traditional methods for synthesizing substituted indoles often involve harsh reaction conditions, toxic reagents, and significant solvent waste. tandfonline.com In contrast, green synthetic routes offer more sustainable alternatives. Key green chemistry strategies applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. tandfonline.comnih.govorganic-chemistry.orgresearchgate.net This technique can be particularly beneficial for the introduction of the methylthio and nitro groups onto the indole scaffold, potentially through microwave-assisted electrophilic substitution or cross-coupling reactions. nih.gov The use of microwave heating under solvent-free conditions further enhances the green credentials of the synthesis. organic-chemistry.org
Nanocatalysis: Nanocatalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. nih.govaip.orgaip.org In the context of synthesizing this compound, magnetic nanoparticles could be employed as recyclable catalysts for various steps, such as C-N bond formation or functional group transformations. researchgate.netresearchgate.net The easy separation of magnetic nanocatalysts from the reaction mixture using an external magnetic field simplifies purification and allows for catalyst reuse, aligning with the principles of atom economy and waste reduction. researchgate.net
Benign Solvents and Solvent-Free Reactions: The choice of solvent is a critical factor in green chemistry. Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of a synthetic process. tandfonline.com For the synthesis of indole derivatives, reactions in water or under solvent-free conditions have been successfully demonstrated. organic-chemistry.org
The application of these green chemistry principles would not only make the synthesis of this compound more environmentally friendly but could also lead to more efficient and cost-effective production methods.
Emerging Trends and Challenges in the Research of Substituted Nitro-Methylthioindoles
The field of medicinal chemistry continues to explore the vast chemical space of indole derivatives for the development of novel therapeutic agents. nih.gov Substituted nitro-methylthioindoles, such as this compound, represent a class of compounds with underexplored potential, presenting both exciting opportunities and significant challenges for researchers.
Emerging Trends:
The primary emerging trend in the research of substituted indoles lies in their therapeutic applications. Nitro-substituted indoles, for instance, have been investigated for their potential as anticancer agents. nih.govnih.gov The nitro group can act as a key pharmacophore, participating in interactions with biological targets. nih.gov Specifically, 5-nitroindole derivatives have been synthesized and evaluated as binders for G-quadruplex DNA, which are implicated in cancer cell proliferation. nih.gov The methylthio group, on the other hand, can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. The combination of these two functional groups on an indole scaffold could lead to compounds with unique biological activities.
Future research is likely to focus on:
Exploring Biological Activity: A systematic investigation into the biological properties of this compound and its analogues is a key future direction. This would involve screening these compounds against a range of biological targets, including enzymes, receptors, and DNA structures, to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related compounds with variations in the position and nature of the substituents will be crucial for establishing structure-activity relationships. This will provide valuable insights into the structural requirements for biological activity and guide the design of more potent and selective compounds.
Development of Novel Synthetic Methodologies: The development of efficient and regioselective methods for the synthesis of substituted nitro-methylthioindoles is an ongoing area of research. rsc.org This includes the exploration of new catalytic systems and reaction conditions that are both effective and environmentally benign. nih.gov
Challenges:
Despite the potential of substituted nitro-methylthioindoles, their research is hampered by several challenges:
Synthetic Complexity: The synthesis of polysubstituted indoles with precise control over regioselectivity can be challenging. nih.govrsc.org The introduction of multiple functional groups, such as the nitro and methylthio groups, requires careful planning of the synthetic route to avoid unwanted side reactions and to achieve the desired substitution pattern. rsc.org The Fischer indole synthesis, a common method for preparing indoles, can be problematic for certain substituted precursors. nih.gov
Functional Group Compatibility: The presence of both a nitro group (an electron-withdrawing group) and a methylthio group can influence the reactivity of the indole ring, making further functionalization unpredictable. nih.gov Reactions that are successful on the parent indole may not be directly applicable to these more complex derivatives.
Limited Availability: The lack of commercial availability for many specifically substituted indoles, including this compound, necessitates their de novo synthesis, which can be a time-consuming and resource-intensive process. chemuniverse.com
Purification Difficulties: The purification of indole derivatives, especially those containing polar functional groups and potential impurities from complex reaction mixtures, can be challenging. reddit.com
Overcoming these challenges through the development of innovative synthetic strategies and a deeper understanding of the structure-activity relationships will be essential to unlock the full potential of substituted nitro-methylthioindoles in chemical science and drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Methylthio)-5-nitro-1H-indole in a laboratory setting?
- Methodology : The synthesis involves nitration of 3-(Methylthio)-1H-indole. Controlled conditions using concentrated HNO₃ and H₂SO₄ (1:3 ratio) at 0–5°C for 2–4 hours achieve regioselective 5-position substitution. Purification via column chromatography (ethyl acetate/hexane, 70:30) yields ~42–65% product. Monitor reaction progress using TLC (Rf = 0.3 in ethyl acetate/hexane). Key considerations : Temperature control minimizes byproducts like 7-nitro isomers .
Q. What safety precautions are critical when handling this compound?
- Safety Protocol :
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid vapor inhalation (flammable liquid Category 4).
- Spill Management : Absorb with inert material (vermiculite) and decontaminate with ethanol.
- Storage : Store at 2–8°C in amber vials under nitrogen to prevent degradation .
Q. How can researchers confirm the purity and structure of synthesized this compound?
- Analytical Techniques :
- 1H NMR (DMSO-d6): δ 8.21 (d, J = 2.1 Hz, H-4), 7.89 (dd, J = 8.8, 2.1 Hz, H-6), 7.45 (d, J = 8.8 Hz, H-7), 2.56 (s, SCH₃).
- 13C NMR : 152.1 (C-5-NO₂), 136.8 (C-3-SCH₃), 125.4 (C-7), 121.9 (C-4), 14.5 (SCH₃).
- HRMS (ESI+) : m/z calc. for C₉H₈N₂O₂S [M+H]⁺: 225.0334; found: 225.0332.
- IR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed for 3-(Methylthio)-1H-indole derivatives?
- Strategies :
- Electronic Effects : The methylthio group at position 3 directs nitration to the 5-position via resonance donation. DFT calculations predict electron density distribution to guide optimization.
- Temperature Control : Reactions at –10°C to 5°C reduce di-nitration by 30% compared to ambient conditions.
- Validation : X-ray crystallography or NOESY NMR confirms substitution patterns. For example, single-crystal studies on analogous nitroindoles show >95% regioselectivity .
Q. What biological activities are associated with this compound, and how do they compare to non-nitrated analogs?
- Key Findings :
- Antimicrobial Activity : MIC values against S. aureus drop from 32–64 μg/mL (non-nitrated) to 8–16 μg/mL (nitrated).
- Kinase Inhibition : Nitro substitution improves EGFR binding (IC₅₀ = 1.2 μM vs. 5.6 μM for parent compound) via hydrogen bonding with ATP pockets.
- Mechanistic Insight : The nitro group enhances electrophilicity, enabling covalent interactions with cysteine residues in target enzymes .
Q. What computational tools are effective for predicting the reactivity of this compound in drug design?
- Methods :
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to kinases (e.g., EGFR, VEGFR2).
- DFT Calculations : Gaussian 09 optimizes geometry and calculates Fukui indices to identify reactive sites.
- MD Simulations : GROMACS models stability of ligand-protein complexes over 100 ns trajectories. Data show nitro group stabilizes interactions in >80% of simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
